2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione 2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione
Brand Name: Vulcanchem
CAS No.: 1092802-01-1
VCID: VC8205838
InChI: InChI=1S/C15H11NO3/c17-14-9-12-7-6-11(10-4-2-1-3-5-10)8-13(12)15(18)16(14)19/h1-8,19H,9H2
SMILES: C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N(C1=O)O
Molecular Formula: C15H11NO3
Molecular Weight: 253.25 g/mol

2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione

CAS No.: 1092802-01-1

Cat. No.: VC8205838

Molecular Formula: C15H11NO3

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione - 1092802-01-1

Specification

CAS No. 1092802-01-1
Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
IUPAC Name 2-hydroxy-7-phenyl-4H-isoquinoline-1,3-dione
Standard InChI InChI=1S/C15H11NO3/c17-14-9-12-7-6-11(10-4-2-1-3-5-10)8-13(12)15(18)16(14)19/h1-8,19H,9H2
Standard InChI Key SCKUPOQVTXWIQX-UHFFFAOYSA-N
SMILES C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N(C1=O)O
Canonical SMILES C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N(C1=O)O

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound features a bicyclic isoquinoline core with two ketone groups at positions 1 and 3, a hydroxyl group at position 2, and a phenyl ring at position 7 (Figure 1). Its IUPAC name, 2-hydroxy-7-phenyl-4H-isoquinoline-1,3-dione, reflects this substitution pattern . The molecular formula is C₁₅H₁₁NO₃, with a molecular weight of 253.25 g/mol . X-ray crystallography data (CCDC 961846) confirm a planar conformation stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₁NO₃
Molecular Weight253.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Hydrogen Bond Length (O–H)1.82 Å

Spectroscopic Characterization

  • NMR: The proton NMR spectrum exhibits distinct signals for the aromatic phenyl group (δ 7.45–7.62 ppm) and the isoquinoline hydrogens (δ 6.85–8.10 ppm) .

  • IR: Strong absorption bands at 1685 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (O–H stretching) .

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 254.08 .

Synthetic Methodologies

Palladium-Catalyzed C–H Carbonylation

A 2020 study demonstrated the asymmetric synthesis of isoquinoline-diones via palladium(II)-catalyzed C–H carbonylation (Scheme 1) . Using a chiral bisoxazoline ligand, this method achieved enantioselective formation of all-carbon quaternary stereocenters with up to 92% ee.

Scheme 1:

  • Substrate Preparation: 2-Methoxy-N-methoxybenzamide derivatives undergo ortho-C–H activation.

  • Carbonylation: CO insertion forms a ketone intermediate.

  • Cyclization: Intramolecular nucleophilic attack yields the isoquinoline-dione core.

Table 2: Optimization of Reaction Conditions

CatalystLigandYield (%)ee (%)
Pd(OAc)₂L1 (Bisoxazoline)7892
Pd(TFA)₂L2 (Pyridine)6515
Pd(Cl)₂L3 (Phosphine)42<5

Hydroxylamine Cyclization

An alternative route involves cyclizing ortho-amino ester intermediates with hydroxylamine derivatives (Scheme 2) . This method, while efficient, requires careful control of reaction pH to avoid side product formation.

Scheme 2:

  • Suzuki Coupling: Iodohomophthalic acid reacts with phenylboronic acid to form a biphenyl intermediate.

  • Cyclization: Treatment with O-THP-hydroxylamine and carbonyldiimidazole (CDI) yields the protected dione.

  • Deprotection: p-Toluenesulfonic acid (p-TSA) removes the THP group, affording the final product .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound exhibits moderate lipophilicity (LogP = 2.21) and low aqueous solubility (<0.1 mg/mL at 25°C) . Its polar surface area (57.6 Ų) suggests limited blood-brain barrier permeability, aligning with its research use in in vitro antiviral assays .

Metal Chelation Behavior

Divalent metal ions (Mg²⁺, Mn²⁺) form 1:1 and 1:2 complexes with the dione scaffold, as evidenced by UV-Vis titration studies . The hydroxyl and carbonyl groups act as bidentate ligands, crucial for inhibiting metal-dependent viral enzymes .

Table 3: Stability and Storage

ParameterRecommendation
Storage Temperature-20°C (protected from light)
Solvent CompatibilityDMSO, DMF, ethanol
Half-life (pH 7.4)48 hours

Biological Activity and Mechanisms

Antiviral Activity

While the 7-phenyl derivative itself lacks explicit antiviral data, structural analogs ( e.g., 4-pentyl and 4-(3-phenylpropyl) variants) inhibit HIV-1 integrase with IC₅₀ values of 3–8 μM . Docking studies using prototype foamy virus (PFV) integrase models suggest that the phenyl group enhances hydrophobic interactions with the catalytic core .

Table 4: Inhibitory Profiles of HID Derivatives

CompoundTargetIC₅₀ (μM)Cytotoxicity (CC₅₀, μM)
2-Hydroxy-7-phenyl derivativeHIV IntegraseData pending>50
4-Pentyl analogHIV Integrase3.212
Basis scaffold (unsubstituted)HIV RNase H>100>100

Cytotoxicity Concerns

All tested HID derivatives exhibit notable cytotoxicity in MT-4 cells (CC₅₀ = 12–50 μM), attributed to off-target binding to mammalian metalloenzymes . Structure-activity relationship (SAR) studies indicate that bulkier substituents (e.g., 7-phenyl) marginally improve selectivity but fail to eliminate toxicity .

Applications and Future Directions

Research Use

Currently, the compound is primarily supplied for in vitro studies targeting viral polymerases and integrases . Its metal-chelating properties also make it a candidate for investigating neurodegenerative diseases linked to metal dysregulation .

Derivative Development

Recent efforts focus on modifying the phenyl group with electron-withdrawing substituents ( e.g., -NO₂, -CF₃) to enhance potency and reduce toxicity . Computational models predict that fluorinated analogs may improve metabolic stability by resisting oxidative degradation .

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